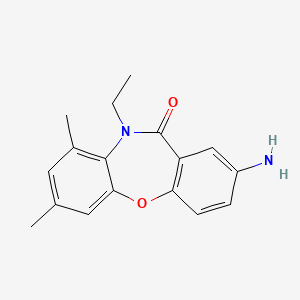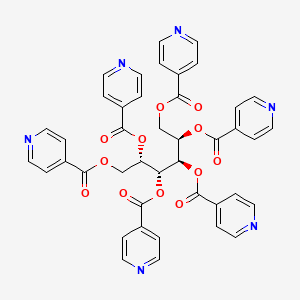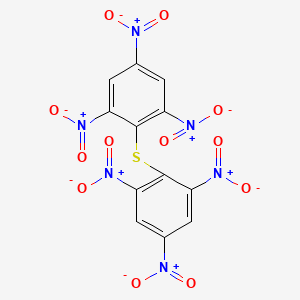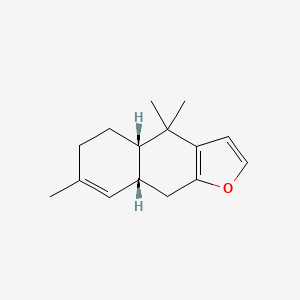
Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- is a complex organic compound with the molecular formula C15H20O This compound is characterized by its unique structure, which includes a naphthofuran core with multiple hydrogenated and methylated positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce fully hydrogenated compounds.
Scientific Research Applications
Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphtho(2,3-b)furan derivatives: These compounds share the same core structure but differ in the substitution pattern and degree of hydrogenation.
Tetrahydronaphthofurans: These are partially hydrogenated analogs with similar chemical properties.
Uniqueness
Naphtho(2,3-b)furan, 4,4a,5,6,8a,9-hexahydro-4,4,7-trimethyl-, (4aS,8aR)- is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
70546-63-3 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(4aS,8aR)-4,4,7-trimethyl-5,6,8a,9-tetrahydro-4aH-benzo[f][1]benzofuran |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12-11(8-10)9-14-13(6-7-16-14)15(12,2)3/h6-8,11-12H,4-5,9H2,1-3H3/t11-,12-/m0/s1 |
InChI Key |
OSSOIKJYWQAIQR-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=C[C@H]2CC3=C(C=CO3)C([C@H]2CC1)(C)C |
Canonical SMILES |
CC1=CC2CC3=C(C=CO3)C(C2CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


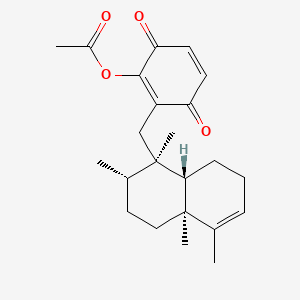
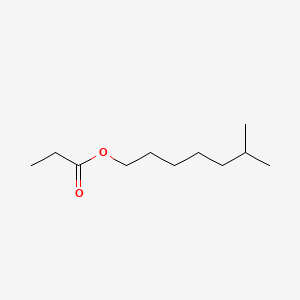
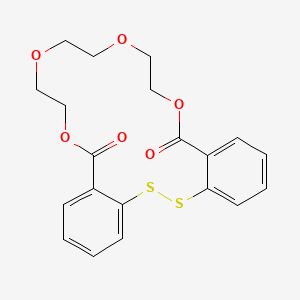
![2,2'-{Propane-2,2-diylbis[(2,6-dichloro-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B12800327.png)
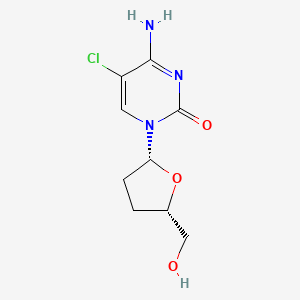
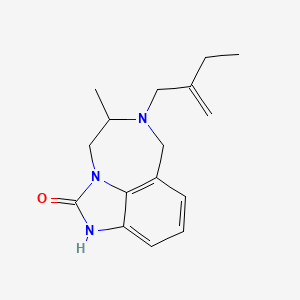
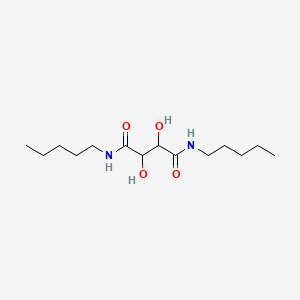
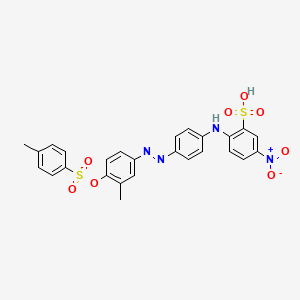
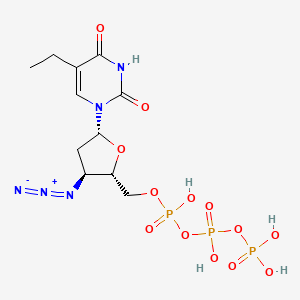
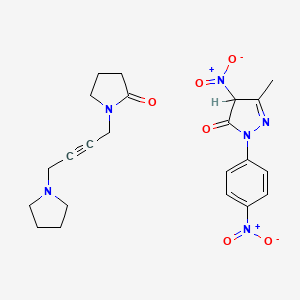
![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
